3,7-Dibromo-10-ethyl-10H-phenothiazine
CAS No.: 34964-71-1
VCID: VC20657447
Molecular Formula: C14H11Br2NS
Molecular Weight: 385.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,7-Dibromo-10-ethyl-10H-phenothiazine is a brominated derivative of 10H-phenothiazine, a heterocyclic compound known for its diverse biological activities. This compound is of particular interest in organic electronics and materials science due to its unique structural properties, which make it suitable for applications such as dye-sensitized solar cells and self-assembled monolayers. Synthesis of 3,7-Dibromo-10-ethyl-10H-phenothiazineThe synthesis of this compound typically involves the bromination of 10H-phenothiazine at the 3 and 7 positions. Various methods can be employed for this synthesis, with specific reaction conditions often optimized based on experimental requirements. Biological Activities3,7-Dibromo-10-ethyl-10H-phenothiazine exhibits potential biological activities, making it relevant in medicinal chemistry. Its interaction with biological targets is supported by pharmacological studies. Materials ScienceIn materials science, this compound is used as a building block for organic electronics. Its unique structure contributes to its functional properties, making it suitable for applications such as dye-sensitized solar cells. Chemical ReactionsThe compound can participate in various chemical reactions due to its functional groups. The specific reaction mechanisms depend on the conditions employed and the intended application of the derivatives formed. Stability and Handling3,7-Dibromo-10-ethyl-10H-phenothiazine exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Experimental data on reactivity with acids/bases and stability under UV light are crucial for handling and storage requirements. |
---|---|
CAS No. | 34964-71-1 |
Product Name | 3,7-Dibromo-10-ethyl-10H-phenothiazine |
Molecular Formula | C14H11Br2NS |
Molecular Weight | 385.1 g/mol |
IUPAC Name | 3,7-dibromo-10-ethylphenothiazine |
Standard InChI | InChI=1S/C14H11Br2NS/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3 |
Standard InChIKey | SQFLAMVBNVMUHC-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br |
PubChem Compound | 21680080 |
Last Modified | Aug 16 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume